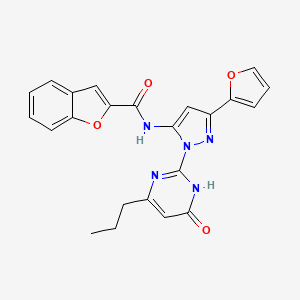

![molecular formula C15H16N6O2 B2538143 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034286-63-8](/img/structure/B2538143.png)

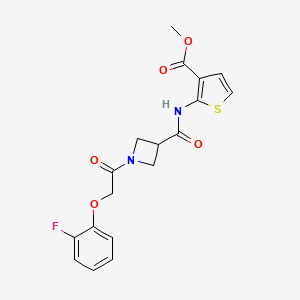

4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It has been found to intercalate DNA potently, which suggests its potential use as an anticancer agent .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines, a class of compounds to which the target molecule belongs, has been achieved through a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines . This transition-metal-free procedure is highly efficient and shows good economical and environmental advantages .Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]pyrazine platform . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines .Applications De Recherche Scientifique

Organic Electronics and Optoelectronics

The compound’s rigid electron-accepting properties make it an excellent candidate for organic electronics and optoelectronics. Researchers have explored its use as a novel electron acceptor in organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors (FETs). Specifically, it has been incorporated into solution-processed OLEDs, demonstrating good performance with an external quantum efficiency (EQE) of up to 6.2% .

Anti-Tumor Activity

Another intriguing application lies in its anti-tumor activity. A derivative of this compound exhibited excellent anti-tumor effects against various cancer cell lines, including A549, MCF-7, and HeLa. Notably, it displayed IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it showed potent inhibition of c-Met kinase at the nanomolar level (IC50 = 48 nM) .

Medicinal Chemistry Building Blocks

Researchers have also explored the compound’s potential as a building block in medicinal chemistry. Approaches based on [1,2,4]triazolo[4,3-a]pyrazine derivatives have been elaborated, providing quick and multigram access to target derivatives from commercially available reagents. These efforts contribute to the development of novel therapeutic agents .

DNA Intercalation Activities

In the context of anticancer agents, [1,2,4]triazolo[4,3-a]quinoxaline derivatives (which share structural similarities with our compound) have been designed, synthesized, and evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7. Their DNA intercalation activities highlight their potential in cancer therapy .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(dimethylamino)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-20(2)11-5-3-10(4-6-11)14(22)17-9-12-18-19-13-15(23)16-7-8-21(12)13/h3-8H,9H2,1-2H3,(H,16,23)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVPKFLCJXMVRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2538066.png)

![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)

![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)

![4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2538078.png)

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)